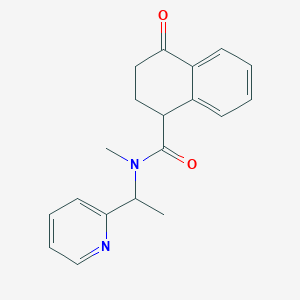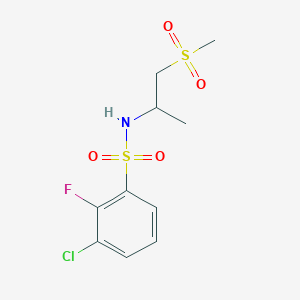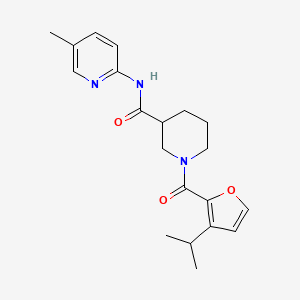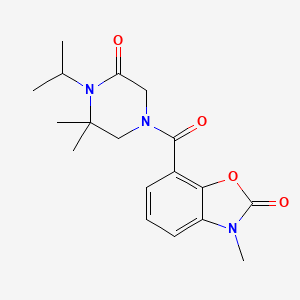![molecular formula C13H10Cl3N5O3 B7052788 1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea](/img/structure/B7052788.png)
1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 3-nitrophenylmethyl group and a 3,5,6-trichloropyridin-2-ylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea typically involves the following steps:
Formation of the 3-nitrophenylmethyl intermediate: This can be achieved by nitration of benzyl chloride to introduce the nitro group at the meta position.
Preparation of the 3,5,6-trichloropyridin-2-ylamine: This involves chlorination of pyridine followed by amination to introduce the amino group.
Coupling reaction: The final step involves the reaction of the 3-nitrophenylmethyl intermediate with 3,5,6-trichloropyridin-2-ylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorines on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyridine derivatives.
Hydrolysis: Breakdown of the urea linkage to form corresponding amines and carbon dioxide.
Scientific Research Applications
1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea involves its interaction with specific molecular targets. The nitro group and the trichloropyridinyl moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Nitrophenyl)methyl]-3-[(2,4,6-trichloropyridin-3-yl)amino]urea
- 1-[(4-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea
- 1-[(3-Nitrophenyl)methyl]-3-[(3,5-dichloropyridin-2-yl)amino]urea
Uniqueness
1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea stands out due to the specific positioning of the nitro group and the trichloropyridinyl moiety, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N5O3/c14-9-5-10(15)12(18-11(9)16)19-20-13(22)17-6-7-2-1-3-8(4-7)21(23)24/h1-5H,6H2,(H,18,19)(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCVKVGOEAVOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)NNC2=NC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide](/img/structure/B7052705.png)
![5-oxo-1-pentan-3-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7052731.png)



![N'-[2,2-difluoro-2-(1-hydroxycyclopentyl)acetyl]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B7052767.png)
![[4-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7052773.png)
![1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7052779.png)

![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-morpholin-4-ylpyridine-3-carboxamide](/img/structure/B7052784.png)
![2-(2-chlorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7052796.png)
![3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7052801.png)
![3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B7052804.png)
![2-cyclopropylsulfonyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7052808.png)
